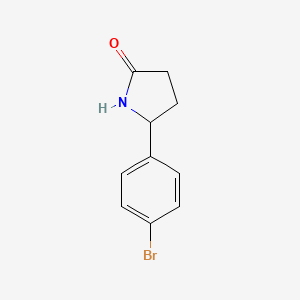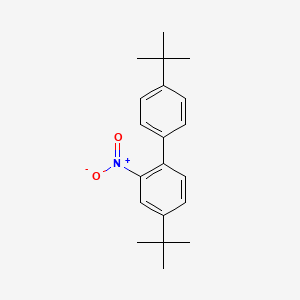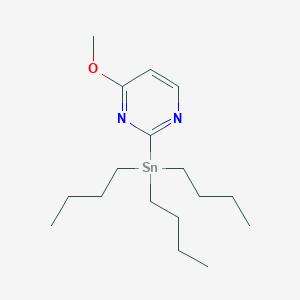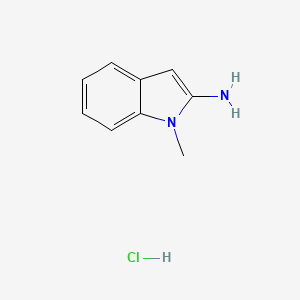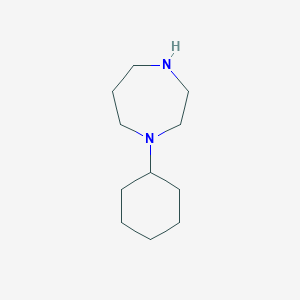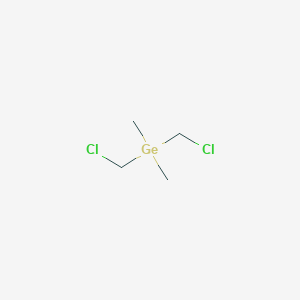
Bis(chloromethyl)dimethylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chloromethyl)dimethylgermane is an organogermanium compound with the molecular formula C4H10Cl2Ge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(chloromethyl)dimethylgermane typically involves the reaction of dimethylgermane with chloromethylating agents. One common method is the reaction of dimethylgermane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent side reactions and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(chloromethyl)dimethylgermane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide or other germanium-containing oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products:
Wissenschaftliche Forschungsanwendungen
Bis(chloromethyl)dimethylgermane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and in the study of germanium chemistry.
Biology: Investigated for its potential biological activity and as a component in the development of new pharmaceuticals.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of semiconductors, optical materials, and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of bis(chloromethyl)dimethylgermane involves its interaction with various molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Bis(chloromethyl)benzene: Another chloromethylated compound with similar reactivity but different applications.
Dimethylgermane: A simpler organogermanium compound without the chloromethyl groups.
Germanium tetrachloride: A common germanium compound used in the production of semiconductors and optical fibers
Uniqueness: Bis(chloromethyl)dimethylgermane is unique due to the presence of both chloromethyl and dimethyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields .
Eigenschaften
IUPAC Name |
bis(chloromethyl)-dimethylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3-5)4-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWGGLCGFUDOSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533920 |
Source


|
| Record name | Bis(chloromethyl)(dimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-91-9 |
Source


|
| Record name | Bis(chloromethyl)(dimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
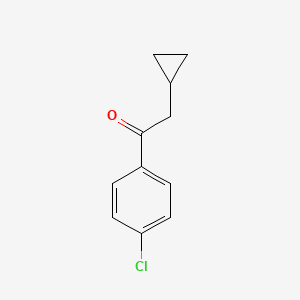
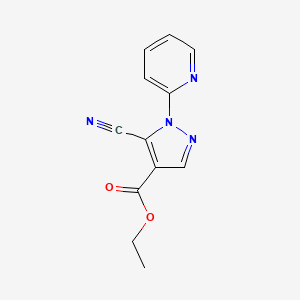
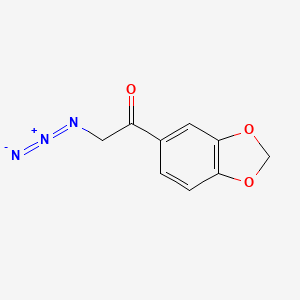
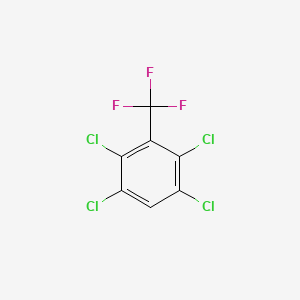
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)

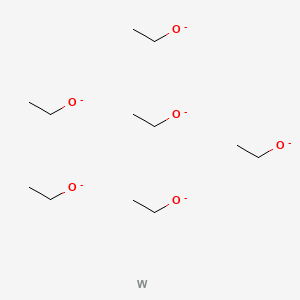
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)

